2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1788677-57-5
VCID: VC4923992
InChI: InChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22)
SMILES: CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC
Molecular Formula: C18H19BrClNO3
Molecular Weight: 412.71

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide

CAS No.: 1788677-57-5

Cat. No.: VC4923992

Molecular Formula: C18H19BrClNO3

Molecular Weight: 412.71

* For research use only. Not for human or veterinary use.

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide - 1788677-57-5

Specification

CAS No. 1788677-57-5
Molecular Formula C18H19BrClNO3
Molecular Weight 412.71
IUPAC Name 2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide
Standard InChI InChI=1S/C18H19BrClNO3/c1-18(24-3,12-5-4-6-13(20)9-12)11-21-17(22)15-10-14(23-2)7-8-16(15)19/h4-10H,11H2,1-3H3,(H,21,22)
Standard InChI Key QPLAHTAJHXYLPU-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC(=CC=C2)Cl)OC

Introduction

The chemical name "2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide" describes a complex organic molecule with the following features:

  • Functional Groups: The compound contains bromine (Br), chlorine (Cl), methoxy (-OCH₃), an amide group (-CONH-), and a benzene ring.

  • Substituents: The benzamide core is substituted at positions 2 and 5 with bromine and methoxy groups, respectively. Additionally, the nitrogen atom in the amide group is linked to a side chain containing a 3-chlorophenyl group and a methoxypropyl group.

Molecular Formula

The molecular formula can be inferred from the name:

  • C₁₆H₁₆BrClNO₃

Structural Features

  • Benzamide Core: The molecule is based on a benzamide structure, which is known for its stability and ability to form hydrogen bonds.

  • Halogen Substitution: The presence of bromine and chlorine atoms suggests potential biological activity, as halogens often enhance interactions with biological targets.

  • Methoxy Groups: Methoxy substituents can influence solubility and electron density on the aromatic ring.

Pharmaceutical Relevance

Compounds with similar structures are often studied for their biological activities, including:

  • Antimicrobial Properties: Halogenated benzamides may exhibit antibacterial or antifungal activity.

  • Anti-inflammatory Effects: Methoxy-substituted aromatic compounds have been investigated for their potential to reduce inflammation.

Chemical Intermediates

The compound could serve as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Spectroscopic Analysis

To confirm the structure, typical analytical techniques would include:

  • NMR Spectroscopy: To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups such as amides and methoxy groups.

Crystallographic Data

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